

# Synthesis and Crystallization: The Foundation of Structural Analysis

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## Compound of Interest

Compound Name: *3-(4-Bromophenyl)-1-methyl-1H-pyrazole*

CAS No.: 73387-51-6

Cat. No.: B1273874

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The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of pyrazole derivatives often involves the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound or a similar precursor. For instance, the synthesis of a related compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, was achieved by reacting 4-bromoacetophenone phenylhydrazone in a Vilsmeier-Haack reaction.[3]

## Experimental Protocol: Synthesis of a 3-(4-Bromophenyl)-pyrazole Derivative

A generalized protocol for the synthesis of a 3-(4-bromophenyl)-pyrazole derivative is as follows:

- **Reaction Setup:** A mixture of an appropriate 1,3-dicarbonyl precursor and 4-bromophenylhydrazine hydrochloride is prepared in a suitable solvent, such as ethanol or acetic acid.

- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours to ensure the completion of the condensation and cyclization reactions.
- **Work-up and Purification:** Upon cooling, the crude product often precipitates out of the solution. This solid is then collected by filtration, washed with a cold solvent to remove impurities, and dried. Further purification can be achieved by recrystallization or column chromatography.

#### Crystal Growth:

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. Slow evaporation of a saturated solution of the purified compound is a common and effective method. The choice of solvent is crucial and can significantly impact crystal quality.

#### Experimental Protocol: Single Crystal Growth by Slow Evaporation

- **Solvent Selection:** A solvent in which the compound has moderate solubility is chosen. Common solvents include ethanol, methanol, chloroform, and ethyl acetate.
- **Preparation of Saturated Solution:** The purified compound is dissolved in the chosen solvent with gentle heating to create a saturated or near-saturated solution.
- **Slow Evaporation:** The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
- **Crystal Harvesting:** Over a period of days to weeks, single crystals of suitable size and quality for X-ray analysis should form. These are then carefully harvested.

## Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][4]

#### Experimental Protocol: Single-Crystal X-ray Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms. X-ray data are collected using a suitable radiation source (e.g., Mo K $\alpha$  or Cu K $\alpha$ ) and a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data for a Related Compound: 3-(4-Bromophenyl)-5-methyl-1H-pyrazole

While the specific crystallographic data for **3-(4-Bromophenyl)-1-methyl-1H-pyrazole** is not readily available in the provided search results, the data for the closely related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, serves as an excellent case study.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Value	Reference
Chemical Formula	C <sub>10</sub> H <sub>9</sub> BrN <sub>2</sub>	[5][6][7]
Crystal System	Orthorhombic	[5][6][7]
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[5][6][7]
a (Å)	5.9070(3)	[5][6][7]
b (Å)	9.2731(7)	[5][6][7]
c (Å)	17.5641(14)	[5][6][7]
V (Å <sup>3</sup> )	962.09(12)	[5][6][7]
Z	4	[5][6][7]
Temperature (K)	293(2)	[5][6][7]
R <sub>gt</sub> (F)	0.0504	[5][6][7]
wR <sub>ref</sub> (F <sup>2</sup> )	0.0947	[5][6][7]

## In-Depth Structural Analysis: From Molecular Conformation to Supramolecular Assembly

The refined crystal structure provides a wealth of information beyond just the connectivity of atoms. A thorough analysis reveals insights into molecular conformation, intermolecular interactions, and crystal packing.

### Molecular Conformation:

The planarity of the pyrazole ring and the dihedral angles between the pyrazole and the attached phenyl rings are key conformational features. In many pyrazole derivatives, the pyrazole ring is essentially planar.<sup>[1]</sup> The orientation of the substituent groups can significantly influence the overall molecular shape and biological activity. For example, in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and bromophenyl rings are twisted out of the mean plane of the pyrazole ring.<sup>[3][8]</sup>

### Intermolecular Interactions and Hirshfeld Surface Analysis:

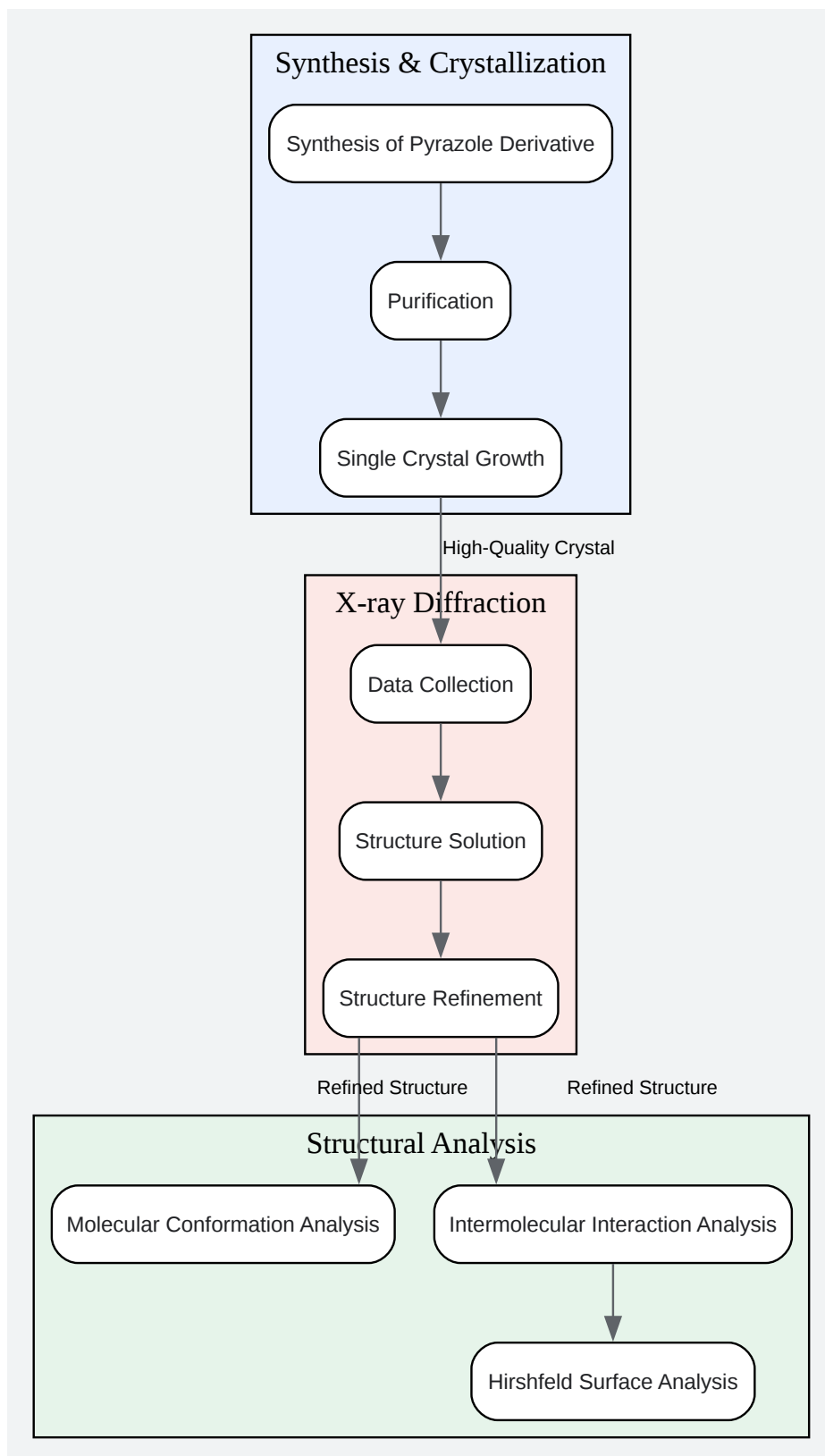
The way molecules pack in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[9][10][11] The Hirshfeld surface is mapped with properties like  $d_{\text{norm}}$ , which highlights regions of close intermolecular contacts.

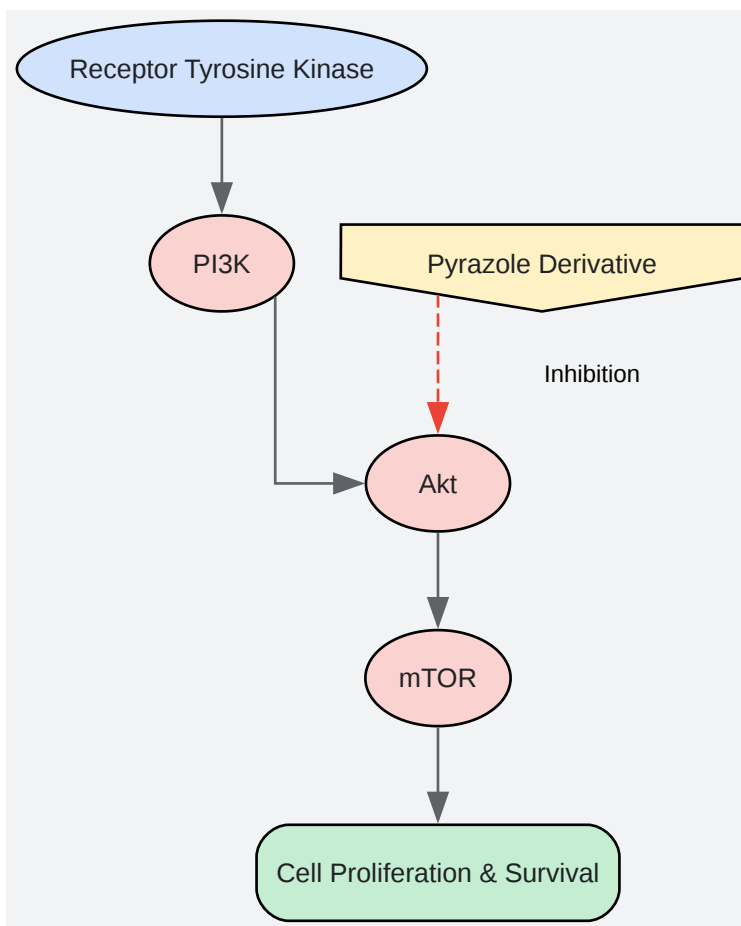
Key Intermolecular Interactions in Pyrazole Crystals:

- **N-H...N Hydrogen Bonds:** In pyrazoles with an unsubstituted N-H group, N-H...N hydrogen bonds are a common and significant interaction, often leading to the formation of chains or dimers.
- **C-H... $\pi$  Interactions:** The aromatic rings in these molecules can participate in C-H... $\pi$  interactions, contributing to the stability of the crystal packing.
- **$\pi$ - $\pi$  Stacking:** The planar aromatic rings can stack on top of each other, another important stabilizing interaction.[12]

The fingerprint plots derived from Hirshfeld surface analysis provide a quantitative summary of the different types of intermolecular contacts. For many organic crystals, H...H contacts are the most abundant.[10][12]

Visualization of the Crystallography Workflow





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